molecular formula C19H15IN4O2S B2598262 4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923146-60-5

4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2598262
CAS RN: 923146-60-5
M. Wt: 490.32
InChI Key: OHNWAKABEBCAIA-UHFFFAOYSA-N
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Description

“4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide” is a complex organic compound. It has a molecular formula of C19H15IN4O2S and a molecular weight of 490.32. The compound belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, such as the one , often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused to a pyridine ring, which is a characteristic feature of imidazopyridines . The compound also contains an iodine atom, a benzenesulfonamide group, and a 7-methylimidazo[1,2-a]pyrimidin-2-yl group.


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridine analogues are diverse and can lead to a wide range of applications in medicinal chemistry . For instance, Moraski and co-workers reported a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showing in vitro anti-TB activity .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H15IN4O2S and a molecular weight of 490.32. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.

Scientific Research Applications

Future Directions

Imidazo[1,2-a]pyridine analogues, such as “4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide”, have been recognized for their wide range of applications in medicinal chemistry . Given their significant activity against MDR-TB and XDR-TB, these compounds could play a crucial role in the development of new TB drugs . Future research may focus on optimizing the synthesis process, exploring their mechanism of action, and assessing their safety and efficacy in clinical trials.

properties

IUPAC Name

4-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN4O2S/c1-13-10-11-24-12-18(22-19(24)21-13)14-2-6-16(7-3-14)23-27(25,26)17-8-4-15(20)5-9-17/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNWAKABEBCAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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